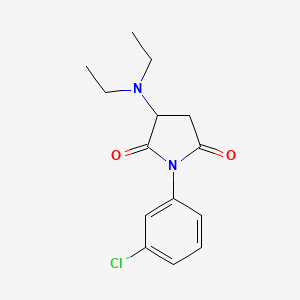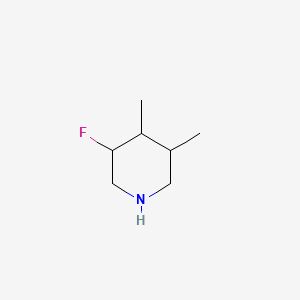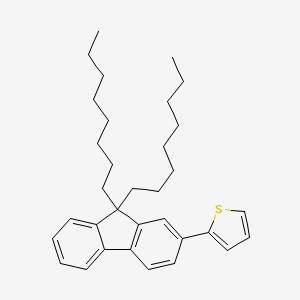
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene is an organic compound with the molecular formula C33H44S and a molecular weight of 472.77 g/mol . This compound is a derivative of fluorene and thiophene, which are known for their applications in organic electronics and photonics. The presence of the dioctyl groups enhances the solubility and processability of the compound, making it suitable for various applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene typically involves the coupling of 9,9-dioctylfluorene with thiophene. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester with 2-bromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, acylated thiophenes.
Applications De Recherche Scientifique
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene has a wide range of applications in scientific research, including:
Photonic Devices: Employed in the development of photonic devices due to its excellent photophysical properties.
Biological Imaging: Utilized in the design of fluorescent probes for biological imaging, particularly in near-infrared (NIR) fluorescence imaging.
Material Science: Incorporated into polymers and copolymers to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s conjugated structure allows for delocalization of π-electrons, facilitating charge transport. In biological imaging, the compound’s fluorescence properties are exploited, where it absorbs light at specific wavelengths and emits light at longer wavelengths, enabling high-resolution imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctylfluorene: A precursor to 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene, used in similar applications in organic electronics.
Thiophene: The parent compound, known for its applications in conducting polymers and organic semiconductors.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: A related compound with two thiophene units, used in organic solar cells.
Uniqueness
This compound is unique due to its combination of fluorene and thiophene units, which imparts both excellent charge transport properties and good solubility. The dioctyl groups enhance its processability, making it suitable for various advanced applications in material science and organic electronics.
Propriétés
Formule moléculaire |
C33H44S |
|---|---|
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
2-(9,9-dioctylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H44S/c1-3-5-7-9-11-15-23-33(24-16-12-10-8-6-4-2)30-19-14-13-18-28(30)29-22-21-27(26-31(29)33)32-20-17-25-34-32/h13-14,17-22,25-26H,3-12,15-16,23-24H2,1-2H3 |
Clé InChI |
WHBQUISDHYXQCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


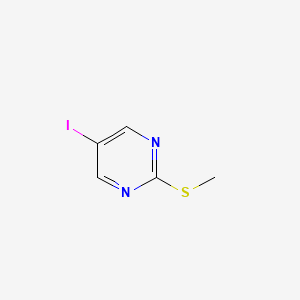

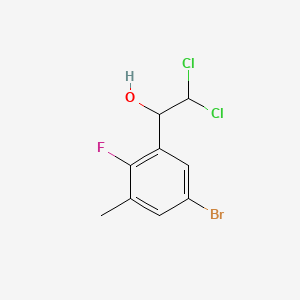
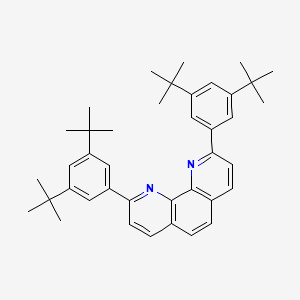
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)

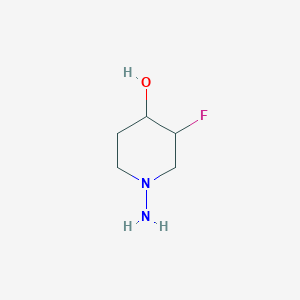
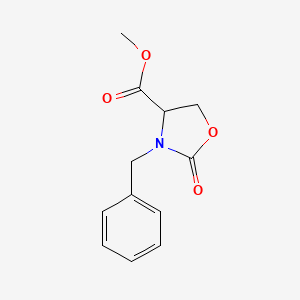
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
